
4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is a heterocyclic compound with the molecular formula C10H7Cl2FN2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine typically involves the cyclization of substituted anilines with appropriate reagents. One common method starts with 3-chloroaniline, which undergoes condensation with diethyl oxaloacetate under mildly acidic conditions to form an imine. This imine is then cyclized by heating in mineral oil to form the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are highly reactive and can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands.
Major Products:
Nucleophilic Substitution: Aminoquinolines or thioquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling Reactions: Complex quinoline derivatives.
Scientific Research Applications
4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting the replication and transcription processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Shares a similar structure but lacks the fluoro and methyl groups.
6-Fluoroquinoline: Contains the fluoro group but lacks the chloro and methyl groups.
3-Methylquinoline: Contains the methyl group but lacks the chloro and fluoro groups
Uniqueness: 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential biological activity. The combination of these groups with the quinoline core provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C10H7Cl2FN2 |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
4,7-dichloro-6-fluoro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7Cl2FN2/c1-4-3-15-10-5(7(4)11)2-6(13)8(12)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
GRGWUCKHSZRAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



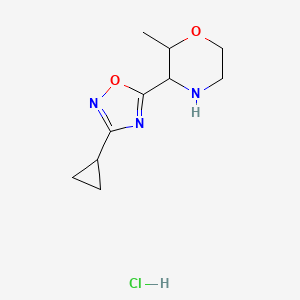

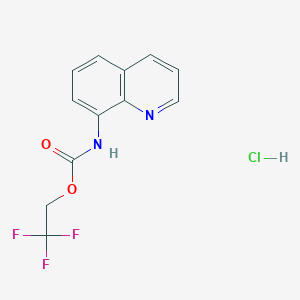
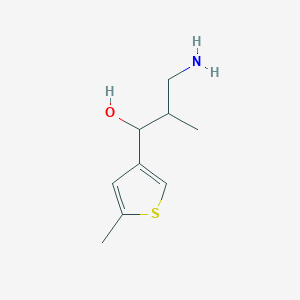
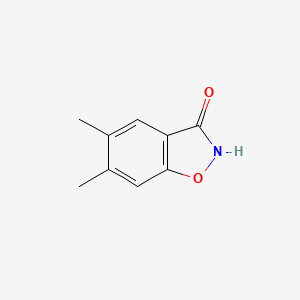
![5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13214004.png)
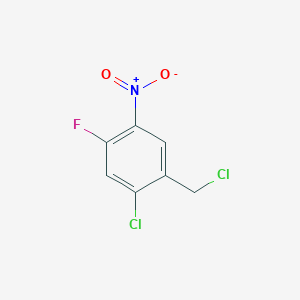

![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)


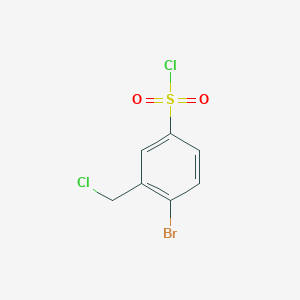
![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
